N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 868368-57-4
VCID: VC5742892
InChI: InChI=1S/C15H10Cl2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20)
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
Molecular Formula: C15H10Cl2N2O2S
Molecular Weight: 353.22

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

CAS No.: 868368-57-4

Cat. No.: VC5742892

Molecular Formula: C15H10Cl2N2O2S

Molecular Weight: 353.22

* For research use only. Not for human or veterinary use.

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide - 868368-57-4

Specification

CAS No. 868368-57-4
Molecular Formula C15H10Cl2N2O2S
Molecular Weight 353.22
IUPAC Name N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Standard InChI InChI=1S/C15H10Cl2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20)
Standard InChI Key VYPPDWJLNTVTTR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is C15H10Cl2N2O2S\text{C}_{15}\text{H}_{10}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}\text{S}, with a molecular weight of 353.2 g/mol . The benzothiazole ring system is fused with a benzene ring, where chlorine substituents occupy the 4- and 6-positions. The acetamide group at position 2 of the benzothiazole is further substituted with a phenoxy moiety, contributing to the compound’s planar geometry and potential for intermolecular interactions.

Structural Analysis

X-ray crystallography of analogous compounds, such as N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, reveals a dihedral angle of 87.30° between the amide group and the chlorinated benzene ring, suggesting significant steric hindrance . The N—C—C—S\text{N}—\text{C}—\text{C}—\text{S} torsion angle in related structures is approximately 106.91°, influencing the orientation of the methylsulfonyl group . These structural features may enhance binding affinity to biological targets by optimizing hydrophobic and hydrogen-bonding interactions.

Spectroscopic Characterization

Infrared (IR) spectroscopy of similar acetamide derivatives shows characteristic absorption bands:

  • C=O\text{C=O} stretching at 1670–1710 cm1^{-1}

  • N—H\text{N—H} stretching at 3225–3320 cm1^{-1}

  • C—Cl\text{C—Cl} vibrations at 550–650 cm1^{-1}

In 1H^{1}\text{H} NMR, the methylene protons (CH2\text{CH}_2) of the acetamide group resonate as singlets near 4.74 ppm, while aromatic protons appear as multiplet signals between 7.04–7.95 ppm . 13C^{13}\text{C} NMR spectra typically exhibit peaks for the carbonyl carbon at 168–172 ppm and quaternary carbons of the benzothiazole ring at 141–159 ppm .

Synthesis and Optimization

Reaction Pathways

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can be inferred from methods used for analogous compounds:

  • Amination and Acylation: Reacting 4,6-dichloro-2-aminobenzothiazole with 2-phenoxyacetyl chloride in the presence of triethylamine and acetonitrile yields the target compound .

  • Oxidation Steps: For precursors containing thioether groups, oxidation with meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) converts S—CH3\text{S—CH}_3 to SO2CH3\text{SO}_2—\text{CH}_3 .

Table 1: Synthetic Conditions for Key Intermediates

StepReagents/ConditionsYieldReference
Amide formation2-Phenoxyacetyl chloride, Et3N\text{Et}_3\text{N}, CH3CN\text{CH}_3\text{CN}, 273 K75–80%
OxidationmCPBA\text{mCPBA}, CH2Cl2\text{CH}_2\text{Cl}_2, 263–273 K65–70%

Industrial-Scale Production

Large-scale synthesis employs microwave-assisted reactions to reduce reaction times and improve yields. Solvent systems like hexane:ethyl acetate (9:1) facilitate purification via column chromatography .

Pharmacological Activities

Table 2: Comparative Bioactivity of Acetamide Derivatives

CompoundTargetActivityReference
N-(4-Chlorophenyl)acetamideE. coliMIC=32μg/mL\text{MIC} = 32 \, \mu\text{g/mL}
N-(Benzothiazol-2-yl)acetamideMMP-2\text{MMP-2}IC50=12.5μM\text{IC}_{50} = 12.5 \, \mu\text{M}

Applications in Drug Development

The combination of a chlorinated benzothiazole core and phenoxyacetamide side chain positions this compound as a candidate for:

  • Anticancer Agents: Targeting tyrosine kinases and MMPs\text{MMPs}.

  • Herbicides: Structural similarity to flufenacet metabolites suggests potential herbicidal activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator